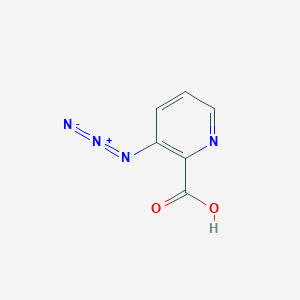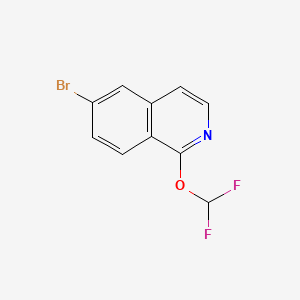
Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both amino and ester functional groups in the molecule suggests potential reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate typically involves multi-step organic reactions. One possible route could be:
Starting Material: The synthesis might begin with a pyridine derivative, such as 2-chloropyridine.
Esterification: The ester group can be introduced via a reaction with a carboxylic acid derivative, such as methyl propanoate, under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could convert the oxo group to a hydroxyl group, forming an alcohol derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate may have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The amino and ester groups could facilitate binding to these targets, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(5-nitro-2-oxopyridin-1(2h)-yl)propanoate: Similar structure but with a nitro group instead of an amino group.
Ethyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate is unique due to the presence of both amino and ester functional groups, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
methyl 3-(5-amino-2-oxopyridin-1-yl)propanoate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)4-5-11-6-7(10)2-3-8(11)12/h2-3,6H,4-5,10H2,1H3 |
Clave InChI |
HSPLNVIPDYVZIR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCN1C=C(C=CC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B13549907.png)
![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine](/img/structure/B13549911.png)



![N-(6-Aminospiro[3.3]heptan-2-yl)-2-(4-methoxyphenyl)-2-methylpropanamide hydrochloride](/img/structure/B13549936.png)
![(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid](/img/structure/B13549946.png)
![[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549956.png)
![N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B13549960.png)

